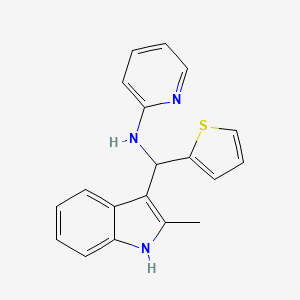

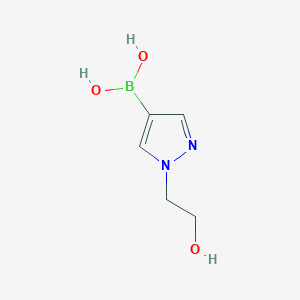

![molecular formula C12H11BrN4O2 B2969504 5-bromo-2-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid CAS No. 497941-04-5](/img/structure/B2969504.png)

5-bromo-2-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While there isn’t specific information on the synthesis of “5-bromo-2-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid”, we can look at the synthesis of similar compounds for insight. For example, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for the synthesis of a family of promising SGLT2 inhibitors, is prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . Another example is the preparation of 5-bromo-2-chlorobenzoic acid, which involves a monobromination reaction carried out in an NBS/sulfuric acid system .Chemical Reactions Analysis

The chemical reactions that “5-bromo-2-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid” undergoes would depend on the conditions and reagents present. For instance, 5-Bromo-2,4-dimethoxybenzaldehyde undergoes coupling with benzo[b]thiophene-2-boronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) to give 5-(benzo[b]thien-2-yl)-2,4-dimethoxybenzaldehyde .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Complex Formation : A study focused on synthesizing a cadmium (II) complex derived from a similar azo ligand, exploring its structure and potential biological activity. This research underlines the importance of such compounds in developing metal complexes with specific geometries and biological properties (Jaber, Kyhoiesh, & Jawad, 2021).

- Industrial Process Scale-Up : Another study detailed an efficient, cost-effective industrial-scale synthesis method for a closely related compound, highlighting its significance as a key intermediate in manufacturing therapeutic inhibitors (Zhang et al., 2022).

Biological Activity

- Antimicrobial and Antifungal Properties : Research into the biological activity of metal complexes derived from azo ligands, similar to the one , has shown promising antifungal and antibacterial effects. Such studies suggest potential applications in developing new antimicrobial agents (Jaber, Kyhoiesh, & Jawad, 2021).

- Antiviral Activities : Compounds synthesized from benzoic acid derivatives, including those similar to 5-bromo-2-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid, have been evaluated for their antiviral properties, showing distinct activity against viruses like Herpes simplex (Selvam et al., 2010).

Structural and Molecular Studies

- Crystal Structure Analysis : Studies on related compounds have detailed their crystal packing and intermolecular interactions, providing insights into the structural characteristics that may influence their biological activity and chemical reactivity (Kovalchukova et al., 2017).

Propiedades

IUPAC Name |

5-bromo-2-[(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN4O2/c1-6-11(7(2)15-14-6)17-16-10-4-3-8(13)5-9(10)12(18)19/h3-5H,1-2H3,(H,14,15)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLLYFQGKTWABES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)N=NC2=C(C=C(C=C2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-2-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

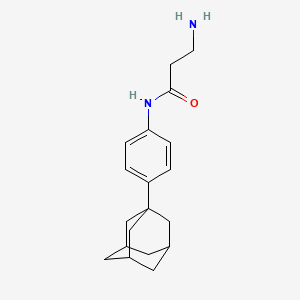

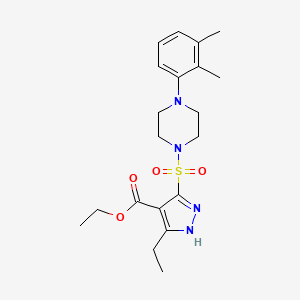

![9-cyclohexyl-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2969421.png)

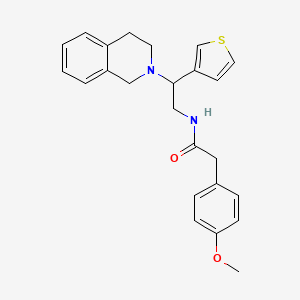

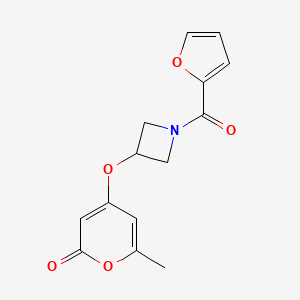

![(E)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2969426.png)

![3-butyl-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

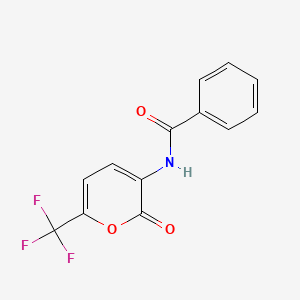

![(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-oxo-2H-pyran-5-carboxylate](/img/structure/B2969436.png)

![5-[(2-Chlorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2969438.png)

![2-{[(2R)-4-aminobutan-2-yl]oxy}oxane](/img/structure/B2969439.png)